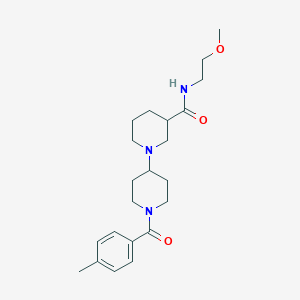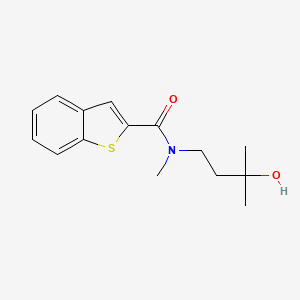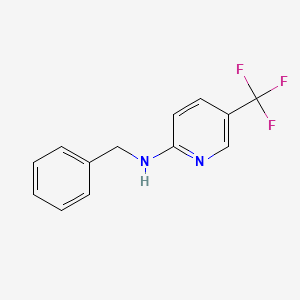
N-(2-methoxyethyl)-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is often referred to as Mecamylamine and has been found to have a variety of biochemical and physiological effects. In
作用機序
Mecamylamine acts as a non-competitive antagonist of nAChRs. It binds to the receptor in a way that prevents the binding of acetylcholine, the natural ligand of the receptor. This results in the inhibition of the receptor's activity and the downstream signaling pathways that it activates.
Biochemical and Physiological Effects:
Mecamylamine has been found to have a variety of biochemical and physiological effects. It has been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also affects the activity of the sympathetic and parasympathetic nervous systems. Additionally, it has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Mecamylamine has several advantages for lab experiments. It is a potent and selective antagonist of nAChRs, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments.
However, there are also some limitations to the use of Mecamylamine in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of results. Additionally, its potency and selectivity can vary depending on the type of nAChR being studied.
将来の方向性
There are several potential future directions for the study of Mecamylamine. One area of interest is its potential use in the treatment of addiction. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of inflammatory diseases. It has been found to have anti-inflammatory effects in animal models of inflammation.
Conclusion:
In conclusion, Mecamylamine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent antagonist of nAChRs and has a variety of biochemical and physiological effects. While it has some limitations, it is a useful tool for studying the role of nAChRs in various physiological and pathological processes. There are several potential future directions for the study of Mecamylamine, including its use in the treatment of addiction and inflammatory diseases.
合成法
Mecamylamine can be synthesized through a multi-step process. The first step involves the reaction of p-toluidine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylbenzoyl)aniline. This intermediate is then reacted with 1,4-bis(piperidin-1-yl)butane-1,4-dione to form N-(4-methylbenzoyl)-1-(4-piperidinyl)-1,4-piperidine dicarboximide. Finally, this compound is reacted with 2-methoxyethylamine to yield Mecamylamine.
科学的研究の応用
Mecamylamine has been extensively studied for its potential use in scientific research. It has been found to be a potent antagonist of nicotinic acetylcholine receptors (nAChRs). This makes it a useful tool for studying the role of nAChRs in various physiological and pathological processes.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(4-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-17-5-7-18(8-6-17)22(27)24-13-9-20(10-14-24)25-12-3-4-19(16-25)21(26)23-11-15-28-2/h5-8,19-20H,3-4,9-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPRYHXJMXDCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)
![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
![2-(isopropylthio)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5345333.png)

![2-[(3-methylbenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5345351.png)